N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide
Description
N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide is a compound of interest in various scientific fields. Its structure features a combination of difluoromethoxy and fluorophenyl groups attached to a pyrrolidine ring, with an ethylsulfamoyl group enhancing its chemical properties.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O4S/c1-2-20-26(23,24)12-5-6-21(9-12)15(22)19-8-10-7-11(16)3-4-13(10)25-14(17)18/h3-4,7,12,14,20H,2,5-6,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVIIWCXCKGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)C(=O)NCC2=C(C=CC(=C2)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: : One synthetic route involves the reaction of 2-(difluoromethoxy)-5-fluorobenzyl bromide with 3-aminopyrrolidine in the presence of a base like potassium carbonate. This intermediate product is then reacted with ethyl chloroformate and sulfonamide to yield the final compound.
Method 2: : Another approach starts with the preparation of a 2-(difluoromethoxy)-5-fluorobenzaldehyde derivative, followed by reductive amination with 3-aminopyrrolidine, and subsequent treatment with ethylsulfonyl chloride.
Industrial Production Methods
On an industrial scale, large-batch reactors are utilized, incorporating optimized temperatures, pressures, and catalysts to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide can undergo oxidation reactions, potentially altering the pyrrolidine ring or the fluorophenyl group.
Reduction: : Reductive transformations may involve reducing the carboxamide group to amine.
Substitution: : The compound is subject to nucleophilic substitution reactions, especially involving its fluorinated sites.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Using reagents like sodium hydride and alkyl halides for nucleophilic substitution.
Major Products Formed
These reactions yield various derivatives, including amines, alcohols, or more complex substitution products depending on the reaction pathway chosen.
Scientific Research Applications
Chemistry
In organic chemistry, it is used as a building block for synthesizing more complex molecules.
Biology
Studies are exploring its potential as a biochemical probe due to its unique fluorinated structure.
Medicine
It may have therapeutic potentials, such as anti-inflammatory or anticancer properties, under investigation in preclinical research.
Industry
In industrial applications, it serves as a precursor or an intermediate in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action involves its interaction with specific biological pathways. Its fluorinated groups may enhance binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide stands out due to its unique combination of difluoromethoxy and fluorophenyl groups.
Similar Compounds
N-[[2-(Fluorophenyl)methyl]-3-(sulfamoyl)pyrrolidine-1-carboxamide: : Lacks the difluoromethoxy group.
N-[[2-(Difluoromethoxy)phenyl]methyl]-3-(sulfamoyl)pyrrolidine-1-carboxamide: : Lacks the fluorine substitution on the phenyl ring.
This combination results in distinct physical, chemical, and biological properties, making it a compound of significant interest in research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
